molecular formula C22H19N3OS2 B11287212 2-(benzylthio)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

2-(benzylthio)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No.: B11287212
M. Wt: 405.5 g/mol
InChI Key: KXLDUFSEAGCFKF-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE is a complex organic compound that features a benzylsulfanyl group, a thiazolopyridine moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of thiourea, acetone, and various bromides under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with DNA replication. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BENZYLSULFANYL)-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE is unique due to its combination of a benzylsulfanyl group and a thiazolopyridine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H19N3OS2

Molecular Weight

405.5 g/mol

IUPAC Name

2-benzylsulfanyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C22H19N3OS2/c1-15-17(21-25-19-11-6-12-23-22(19)28-21)9-5-10-18(15)24-20(26)14-27-13-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,24,26)

InChI Key

KXLDUFSEAGCFKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CSCC2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4

Origin of Product

United States

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